molecular formula C18H20ClNO2 B1458829 2-(Dibenzylamino)ethyl 2-chloroacetate CAS No. 1823630-84-7

2-(Dibenzylamino)ethyl 2-chloroacetate

Cat. No.: B1458829
CAS No.: 1823630-84-7
M. Wt: 317.8 g/mol
InChI Key: WZBWXVXNQLQEPK-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)ethyl 2-chloroacetate is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocyclization and Solid-State Reactions

One significant application involves the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state. This process leads to the efficient formation of a head-to-tail dimer, bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate, quantitatively upon UV irradiation. The role of weak intermolecular interactions, specifically CH/π interactions, in facilitating this solid-state reaction highlights the compound's utility in synthesizing complex molecular structures through photochemical means (Hasegawa, Ikeda, & Yamazaki, 2001).

Novel Biradical Cyclization

Another study explores the photocyclization of 2-(N,N-dibenzylamino)ethyl 3-benzoylacrylate via remote-proton transfer, showcasing a novel biradical cyclization pathway. This reaction demonstrates the compound's potential in generating unique cyclic structures under photochemical conditions (Hasegawa, Yamazaki, & Yoshioka, 1993).

Catalytic Applications

The compound also finds application in the synthesis of 2-(dibenzylamino)-2-aryl acetamide derivatives through a three-component reaction involving an isocyanide, dibenzylamine, and a phthalaldehyde derivative. The use of silica nanoparticles as a catalyst in this process underlines the compound's versatility in facilitating green chemistry approaches for organic synthesis (Ramazani et al., 2017).

Antioxidant and Antitumor Evaluation

Research involving the synthesis of new thiazolidine and thiazolidinone derivatives utilizing key intermediates derived from the compound has shown promising antioxidant and antitumor activities. This application suggests the potential of 2-(Dibenzylamino)ethyl 2-chloroacetate derivatives in medicinal chemistry and drug development (Gouda & Abu‐Hashem, 2011).

Properties

IUPAC Name

2-(dibenzylamino)ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBWXVXNQLQEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.